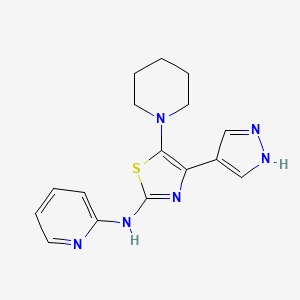
5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine
Cat. No. B8537831
M. Wt: 326.4 g/mol
InChI Key: RTZBVLJBPSHIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073907B2
Procedure details


According to Scheme 5 Step 3: A solution N-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-(piperidin-1-yl)thiazol-2-yl)pyridin-2-amine (0.58 mmol, 260 mg) in TFA (4 mL) was microwaved for 8 minutes at 140° C. After evaporation of the solvent, the crude residue was neutralized with a solution of NaOH (1 M). The aqueous phase was extracted with DCM. The organic phase was dried over MgSO4, was filtered and was concentrated to yield 5-(piperidin-1-yl)-4-(1H-pyrazol-4-yl)-N-(pyridin-2-yl)thiazol-2-amine (0.60 mmol, 195 mg, 99%) as a pale yellow solid.
Name
N-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-(piperidin-1-yl)thiazol-2-yl)pyridin-2-amine
Quantity
260 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
COC1C=CC(C[N:8]2[CH:12]=[C:11]([C:13]3[N:14]=[C:15]([NH:24][C:25]4[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=4)[S:16][C:17]=3[N:18]3[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]3)[CH:10]=[N:9]2)=CC=1>C(O)(C(F)(F)F)=O>[N:18]1([C:17]2[S:16][C:15]([NH:24][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=3)=[N:14][C:13]=2[C:11]2[CH:10]=[N:9][NH:8][CH:12]=2)[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1
|
Inputs


Step One
|
Name
|
N-(4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-(piperidin-1-yl)thiazol-2-yl)pyridin-2-amine
|
|
Quantity
|
260 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CN2N=CC(=C2)C=2N=C(SC2N2CCCCC2)NC2=NC=CC=C2)C=C1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the solvent
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with DCM
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCCC1)C1=C(N=C(S1)NC1=NC=CC=C1)C=1C=NNC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.6 mmol | |
| AMOUNT: MASS | 195 mg | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
